molecular formula C20H21N7O2 B2413218 N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034473-57-7

N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2413218
CAS No.: 2034473-57-7
M. Wt: 391.435
InChI Key: ULCMARLTVHELEF-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating an azetidine carboxamide core, a pyrimidine linker, and a 3,5-dimethylpyrazole group, motifs frequently found in the design of biologically active molecules targeting kinase and receptor signaling pathways . Compounds with similar azetidine and heteroaryl components, such as pyrimidine and pyrazole rings, are being investigated as potent and selective inhibitors for enzymes like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immune responses and inflammatory diseases . As such, this chemical reagent serves as a valuable tool for researchers exploring new therapeutic interventions for autoimmune, inflammatory, and oncological disorders. The exact mechanism of action and primary research applications for this specific compound require further pharmacological characterization. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-12-7-13(2)27(25-12)18-8-17(22-11-23-18)26-9-14(10-26)20(29)24-16-6-4-3-5-15(16)19(21)28/h3-8,11,14H,9-10H2,1-2H3,(H2,21,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCMARLTVHELEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H21N7O2C_{20}H_{21}N_{7}O_{2} and a molecular weight of 391.4 g/mol. Its structure features a unique combination of azetidine, pyrimidine, and pyrazole moieties which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H21N7O2C_{20}H_{21}N_{7}O_{2}
Molecular Weight391.4 g/mol
CAS Number2034473-57-7

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting histone deacetylase 6 (HDAC6) have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells. A related compound demonstrated an IC50 value of 0.5 nM against necroptosis, indicating potent activity against cancer cell survival pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in research targeting inflammatory cytokines like TNF-α, IL-1β, and IL-6. In a mouse model of acute liver injury induced by acetaminophen, a related pyrazole derivative showed protective efficacy at a dose of 40 mg/kg . This suggests that this compound may share similar mechanisms due to structural similarities.

The proposed mechanism involves the modulation of specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Cytokine Modulation : It potentially reduces the levels of pro-inflammatory cytokines.
  • Apoptosis Induction : The compound could promote apoptosis in cancerous cells through pathways involving caspases and other apoptotic factors.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Acute Liver Injury Model : In this study, a pyrazole derivative was administered to mice with induced acute liver injury, showing significant protective effects by reducing liver damage markers .
  • Cancer Cell Lines : Testing on various cancer cell lines revealed that compounds with similar structures can effectively induce apoptosis and inhibit cell growth at low concentrations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-carbamoylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide to minimize impurities?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield and impurity profiles . Quantum chemical calculations (e.g., transition state modeling) can predict reaction pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What protocols ensure stability during storage and handling of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature, light exposure) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store lyophilized samples in inert atmospheres (argon) at -20°C to mitigate hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

  • Methodological Answer : Perform orthogonal validation using surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and cellular thermal shift assays (CETSA) to confirm target engagement in situ. Integrate computational models to assess off-target effects or metabolite interference .

Q. What experimental strategies are effective for elucidating the compound’s interaction with structurally uncharacterized biological targets?

  • Methodological Answer : Employ molecular docking simulations with flexible receptor models (e.g., induced-fit docking) to predict binding modes. Validate predictions via mutagenesis studies (e.g., alanine scanning) and cryo-electron microscopy (cryo-EM) for high-resolution structural insights .

Q. How can researchers design a feedback loop between computational predictions and experimental validation to refine reaction pathways?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify energetically favorable reaction intermediates. Iteratively refine synthetic routes by coupling computational outputs with microfluidic high-throughput screening (HTS) to test predicted conditions .

Q. What methodologies address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays), metabolic stability (microsomal incubations), and tissue distribution data. Validate using positron emission tomography (PET) imaging for real-time biodistribution analysis in preclinical models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data obtained from shake-flask vs. potentiometric methods?

  • Methodological Answer : Reassess experimental conditions (e.g., ionic strength, cosolvent use) and validate with orthogonal techniques like dynamic light scattering (DLS) for aggregation detection. Apply the Henderson-Hasselbalch equation to account for ionization effects in potentiometric measurements .

Q. What steps mitigate variability in IC₅₀ values across enzymatic assays?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays, pre-incubation times) and include internal controls (reference inhibitors). Use normalized activity curves and outlier detection algorithms (e.g., Grubbs’ test) to identify technical artifacts .

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